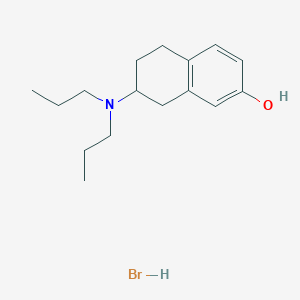![molecular formula C7H3Cl2N3 B064287 4,6-Dichloropyrido[3,4-d]pyrimidine CAS No. 171178-48-6](/img/structure/B64287.png)
4,6-Dichloropyrido[3,4-d]pyrimidine
Übersicht
Beschreibung
4,6-Dichloropyrido[3,4-d]pyrimidine is a chemical compound with significant relevance in the field of organic chemistry, particularly in the synthesis of various heterocyclic compounds. Its unique structure makes it a versatile precursor in the construction of complex molecular architectures, playing a crucial role in the development of materials with potential applications in nonlinear optical devices and pharmacology.
Synthesis Analysis
The synthesis of 4,6-Dichloropyrido[3,4-d]pyrimidine derivatives involves various strategies, including palladium-catalyzed cross-coupling reactions and regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions. For instance, innovative synthesis strategies have been developed for bis-functionalized pyrimidine series, demonstrating the compound's flexibility in chemical synthesis (Tikad et al., 2007).
Molecular Structure Analysis
The molecular and electronic structure of 4,6-Dichloropyrido[3,4-d]pyrimidine derivatives has been authenticated through detailed spectroscopic studies and quantum chemical calculations. Single crystal X-ray diffraction studies have revealed features such as C-H⋯O and π···π interactions, highlighting the compound's solid-state crystal structure (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
4,6-Dichloropyrido[3,4-d]pyrimidine exhibits a broad range of chemical reactivity, enabling its use in various chemical transformations. This includes its role in the regioselective synthesis of pyrido[3,2-d]pyrimidine derivatives, demonstrating its utility in creating diverse chemical structures with potential biological activity (Bouscary-Desforges et al., 2012).
Physical Properties Analysis
The physical properties of 4,6-Dichloropyrido[3,4-d]pyrimidine and its derivatives, such as solubility and crystal structure, have been extensively studied. These studies provide valuable insights into the compound's behavior in different environments and its suitability for various applications (Ren et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and potential for functionalization, have been explored through various synthetic routes. These properties underline the compound's versatility in organic synthesis and its potential as a building block for developing novel chemical entities with desired functionalities (Dommaraju et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. HDAC and Mnk Inhibitors
- Summary of Application: 4,6-Disubstituted pyrido[3,2-d]pyrimidine derivatives have been designed and synthesized as HDAC and Mnk dual inhibitors. Both HDACs and Mnks play important roles in translating multiple oncogenic signaling pathways during oncogenesis. As HDAC and Mnk are highly expressed in a variety of tumors, simultaneous inhibition of HDAC and Mnk can increase the inhibition of tumor cell proliferation and provide a new way of inhibiting tumor growth .
- Methods of Application: The compounds were designed and synthesized based on the previous work and the merge pharmacophore method .
- Results or Outcomes: Among the synthesized compounds, compound A12 displayed good HDAC and Mnk inhibitory activity. In vitro antiproliferative assay showed that compound A12 exhibited the best antiproliferative activity against human prostate cancer PC-3 cells .
2. Anti-inflammatory Agents
- Summary of Application: Pyrimidines, including pyrido[3,4-d]pyrimidine derivatives, display a range of pharmacological effects including anti-inflammatory. They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: Several new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and their inhibitory potential versus COX enzymes was tested via COX inhibitor screening assay kit .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. CXCR2 Antagonists
- Summary of Application: The structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of pyrido[3,4-d]pyrimidine has been explored via systematic structural modifications of the substitution pattern .
- Methods of Application: The study involved systematic structural modifications of the substitution pattern of pyrido[3,4-d]pyrimidine .
- Results or Outcomes: The study aimed at improving the CXCR2 antagonistic potency of this compound .
4. Antagonists of the Human Chemokine Receptor CXCR2
- Summary of Application: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2. Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a promising therapeutic strategy for treatment of these disorders .
- Methods of Application: The study involved systematic structural modifications of the substitution pattern of pyrido[3,4-d]pyrimidine .
- Results or Outcomes: The study aimed at improving the CXCR2 antagonistic potency of this compound .
5. Anticancer Activity
- Summary of Application: Novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .
- Methods of Application: The study involved the synthesis of novel thiazolopyrimidine derivatives and their testing against human cancer cell lines and primary CLL cells .
- Results or Outcomes: Compound 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
6. Anti-proliferative Activity
- Summary of Application: Pyrazolo[3,4-d]pyrimidine derivatives were studied for their anti-proliferative activity against selected cancer cell lines .
- Methods of Application: The study involved the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their testing against selected cancer cell lines .
- Results or Outcomes: Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, compound 14 was selected for cell cycle analysis using flow cytometry assay against HCT cells .
4. Antagonists of the Human Chemokine Receptor CXCR2
- Summary of Application: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2. Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a promising therapeutic strategy for treatment of these disorders .
- Methods of Application: The study involved systematic structural modifications of the substitution pattern of pyrido[3,4-d]pyrimidine .
- Results or Outcomes: The study aimed at improving the CXCR2 antagonistic potency of this compound .
5. Anticancer Activity
- Summary of Application: Novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .
- Methods of Application: The study involved the synthesis of novel thiazolopyrimidine derivatives and their testing against human cancer cell lines and primary CLL cells .
- Results or Outcomes: Compound 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
6. Anti-proliferative Activity
- Summary of Application: Pyrazolo[3,4-d]pyrimidine derivatives were studied for their anti-proliferative activity against selected cancer cell lines .
- Methods of Application: The study involved the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their testing against selected cancer cell lines .
- Results or Outcomes: Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, compound 14 was selected for cell cycle analysis using flow cytometry assay against HCT cells .
Safety And Hazards
Zukünftige Richtungen
Research on pyrimidines, including 4,6-Dichloropyrido[3,4-d]pyrimidine, is ongoing, with a focus on exploring the structure–activity relationship (SAR) and improving the antagonistic potency of these compounds . This research could lead to the development of more potent and efficacious drugs with pyrimidine scaffold .
Eigenschaften
IUPAC Name |
4,6-dichloropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPNVNAKQGYUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445350 | |
| Record name | 4,6-dichloropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrido[3,4-d]pyrimidine | |
CAS RN |
171178-48-6 | |
| Record name | 4,6-Dichloropyrido[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dichloropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloropyrido[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


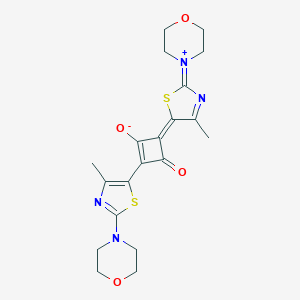

![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
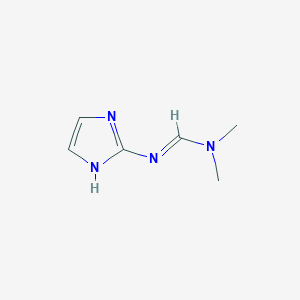
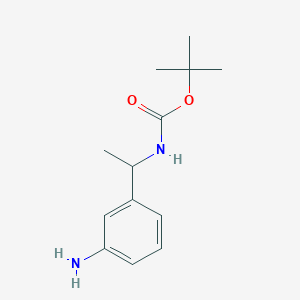
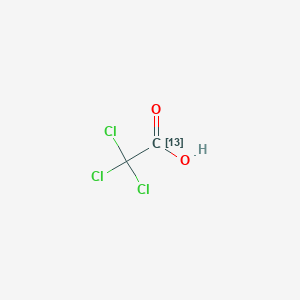


![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
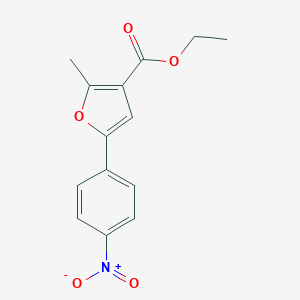
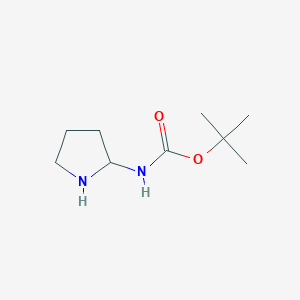
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
